Azido-PEG12-THP
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Overview
Description
Azido-PEG12-THP is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is particularly useful in bioconjugation and drug development due to its ability to form stable linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG12-THP is synthesized through a series of chemical reactions involving polyethylene glycol and azide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Azidation: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functional group.
Cyclization: The azido-functionalized polyethylene glycol is cyclized with tetrahydropyranyl (THP) groups to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Azidation in Bulk: The activated polyethylene glycol is reacted with sodium azide in large reactors.
Cyclization and Purification: The azido-functionalized polyethylene glycol is cyclized with THP groups and purified using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG12-THP primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of copper catalysts to form a triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and useful in various bioconjugation applications .
Scientific Research Applications
Azido-PEG12-THP has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids.
Medicine: Utilized in drug development, particularly in the creation of targeted therapies that can selectively degrade disease-causing proteins.
Industry: Applied in the development of advanced materials and nanotechnology, where precise molecular linkages are required
Mechanism of Action
Azido-PEG12-THP exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups to form a triazole ring, which is highly stable and resistant to hydrolysis. This stability makes this compound an ideal linker for creating durable bioconjugates and drug molecules .
Comparison with Similar Compounds
Similar Compounds
Azido-dPEG12-TFP Ester: Another polyethylene glycol-based linker with similar click chemistry properties.
Azido-PEG12-t-butyl Ester: A non-cleavable linker used in bio-conjugation.
Uniqueness
Azido-PEG12-THP is unique due to its combination of azide and THP groups, which provide both stability and reactivity. This makes it particularly suitable for applications requiring durable and stable linkages, such as in PROTAC synthesis and advanced material development .
Properties
Molecular Formula |
C29H57N3O13 |
---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C29H57N3O13/c30-32-31-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-45-29-3-1-2-5-44-29/h29H,1-28H2 |
InChI Key |
WIIYFUXJGATCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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